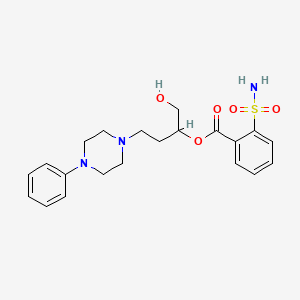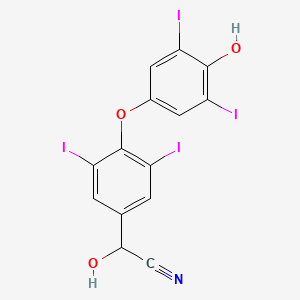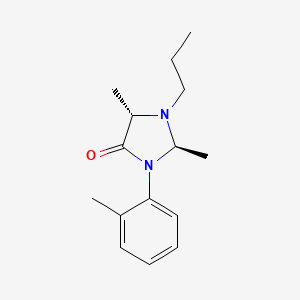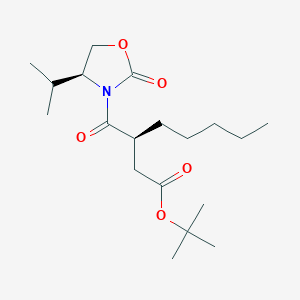
prop-2-enyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valproic Acid beta-D-Glucuronide O-Propene Ester is a derivative of Valproic Acid, a well-known anticonvulsant and mood-stabilizing drug. This compound is formed through the glucuronidation of Valproic Acid, a process that enhances its solubility and facilitates its excretion from the body. Valproic Acid itself is widely used in the treatment of epilepsy, bipolar disorder, and migraine headaches .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Valproic Acid beta-D-Glucuronide O-Propene Ester involves the esterification of Valproic Acid with beta-D-Glucuronic Acid followed by the introduction of a propene group. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactors where Valproic Acid and beta-D-Glucuronic Acid are combined in the presence of a suitable catalyst. The reaction mixture is then purified through distillation and crystallization to obtain the final product.
Types of Reactions:
Oxidation: Valproic Acid beta-D-Glucuronide O-Propene Ester can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propene group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Applications De Recherche Scientifique
Valproic Acid beta-D-Glucuronide O-Propene Ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and glucuronidation reactions.
Biology: Investigated for its role in metabolic pathways involving glucuronidation.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
The mechanism of action of Valproic Acid beta-D-Glucuronide O-Propene Ester involves its conversion back to Valproic Acid in the body. Valproic Acid increases the availability of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, in the brain. This action helps to stabilize neuronal activity and prevent seizures. Additionally, Valproic Acid blocks voltage-dependent sodium channels, reducing neuronal excitability .
Comparaison Avec Des Composés Similaires
Sodium Valproate: A sodium salt of Valproic Acid used for similar therapeutic purposes.
Semisodium Valproate: A coordination complex of Valproic Acid and sodium valproate.
Valproic Acid Glucuronide: A direct glucuronidation product of Valproic Acid without the propene ester group
Uniqueness: Valproic Acid beta-D-Glucuronide O-Propene Ester is unique due to the presence of the propene ester group, which may influence its pharmacokinetic properties and metabolic stability. This structural modification can potentially enhance its therapeutic efficacy and reduce side effects compared to other derivatives.
Propriétés
Formule moléculaire |
C17H28O8 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
prop-2-enyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylate |
InChI |
InChI=1S/C17H28O8/c1-4-7-10(8-5-2)15(21)25-17-13(20)11(18)12(19)14(24-17)16(22)23-9-6-3/h6,10-14,17-20H,3-5,7-9H2,1-2H3/t11-,12-,13+,14-,17-/m0/s1 |
Clé InChI |
UEAJQCGOZOSZBC-LHLGERLTSA-N |
SMILES isomérique |
CCCC(CCC)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OCC=C)O)O)O |
SMILES canonique |
CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)OCC=C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13860159.png)



![[6-Chloro-4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13860195.png)


![Imidazo[1,2-a]pyridine-8-carboxylic acid,phenylmethyl ester](/img/structure/B13860212.png)




